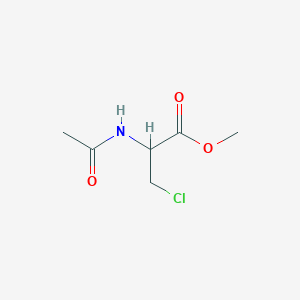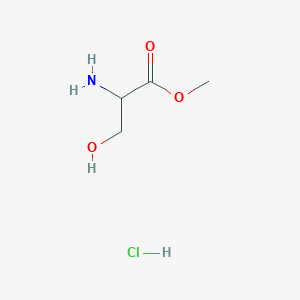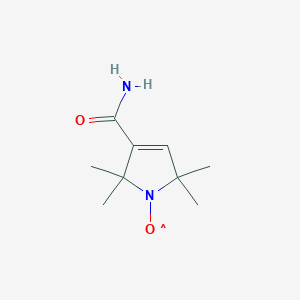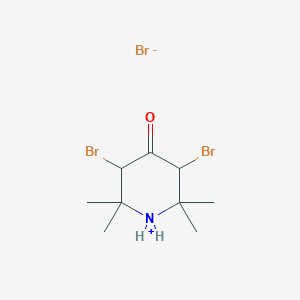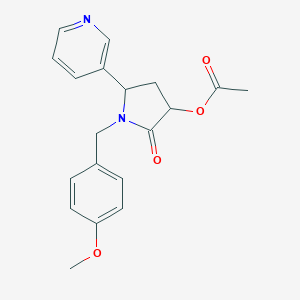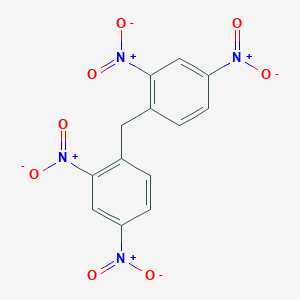![molecular formula C15H10N2O B015979 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile CAS No. 221242-71-3](/img/structure/B15979.png)
2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile involves several steps, including the reaction of naphthalene derivatives with various reagents. For instance, the reaction between 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine and IrCl3 leads to the formation of cyclometalated Ir(III) complexes, showcasing the compound's role in complex synthesis processes (Xu et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile has been explored through various characterization techniques, including NMR, IR, and crystallography. For example, the structural characterizations and quantum chemical investigations on related naphthalene derivatives provide insights into the electronic structure and potential energy distribution within the molecule, highlighting its stability and reactivity (Patil et al., 2021).
Chemical Reactions and Properties
2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including cycloadditions, nucleophilic substitutions, and photochemical reactions, which modify its structure and enhance its utility in synthetic chemistry. The compound's reactivity with active methylene compounds in the presence of manganese(III) acetate, leading to substituted naphthalenes, showcases its chemical versatility (Tsunoda et al., 1991).
Physical Properties Analysis
The physical properties of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. While specific studies on these properties were not directly found, related compounds' investigations provide a basis for understanding the behavior of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile under different conditions.
Chemical Properties Analysis
The chemical properties of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile, including acidity, basicity, and reactivity towards different reagents, are essential for its applications in synthesis and material science. Studies on related compounds, such as reactions with active methylene compounds and the synthesis of naphthylalkylidenemalonodinitriles, offer insights into the compound's chemical behavior and potential applications (Krasodomski et al., 2003).
Aplicaciones Científicas De Investigación
Analytical Methodologies in Pharmaceutical Formulations
Research has demonstrated the development of spectrophotometric methods for the estimation of pharmaceutical compounds, utilizing the properties of naphthalene derivatives. For example, Jain et al. (2012) described techniques for simultaneous estimation of esomeprazole magnesium and naproxen in tablet formulations, highlighting the significance of such compounds in enhancing analytical methodologies for drug analysis in the pharmaceutical industry Jain et al., 2012.
Environmental Pollutant Monitoring and Degradation
Naphthalene and its derivatives have been extensively studied for their environmental impact, particularly in air quality. Jia and Batterman (2010) critically reviewed the sources and exposures of naphthalene as an environmental pollutant, underscoring its significance in environmental health studies Jia & Batterman, 2010. Additionally, advances in microbial degradation of polycyclic aromatic hydrocarbons, including naphthalene, indicate the potential for bioremediation applications, as discussed by Peng et al. (2008) Peng et al., 2008.
Material Science and Polymer Research
In material science, naphthalene derivatives are explored for their properties in the development of polymers. For example, the study on the melt crystallization of Poly(butylene 2,6-naphthalate) by Ding et al. (2019) reveals how naphthalene units within polymers contribute to desirable physical properties such as anti-abrasion, low friction, and superior chemical resistance Ding et al., 2019.
Medicinal Chemistry and Drug Development
Naphthalimide compounds, a group related to naphthalene derivatives, show extensive potential in medicinal applications, including anticancer, antibacterial, and antiviral properties. Gong et al. (2016) reviewed the development of heterocyclic naphthalimides, highlighting their increasingly expanding relational medicinal applications Gong et al., 2016.
Safety And Hazards
The compound has the GHS07 pictogram. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P5011.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of this compound.
Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to the most recent and relevant scientific literature and safety datasheets. Always follow laboratory safety guidelines and consult with a qualified professional if you are dealing with chemicals.
Propiedades
IUPAC Name |
2-[methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-18-15(12(9-16)10-17)14-8-4-6-11-5-2-3-7-13(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWRQOZYYLGZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407765 | |
| Record name | [Methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |
CAS RN |
221242-71-3 | |
| Record name | [Methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




